molecular formula C14H15NO2S B1298080 Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate CAS No. 4815-38-7

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

Cat. No. B1298080
CAS RN: 4815-38-7
M. Wt: 261.34 g/mol
InChI Key: FXPVOLWQNNGFHA-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is a compound that belongs to the class of thiophene derivatives, which are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Although the specific compound is not directly described in the provided papers, related compounds with similar structural motifs have been synthesized and characterized, indicating the interest in this class of compounds for various chemical and biological applications.

Synthesis Analysis

The synthesis of related thiophene derivatives often involves multicomponent reactions, as seen in the preparation of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, which was obtained through a one-pot, three-component condensation under mild conditions . Similarly, ethyl 3-aminothiophene-2-carboxylate was synthesized from mercaptoacetic acid and 2-chloroacrylonitrile through esterification and cyclocondensation, demonstrating a practical high-yield two-step procedure . These methods highlight the versatility and efficiency of synthesizing thiophene derivatives, which could be applicable to the synthesis of ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Molecular Structure Analysis

The molecular structures of thiophene derivatives are often elucidated using X-ray diffraction crystallography, as demonstrated for compounds such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate . Density functional theory (DFT) calculations are also employed to predict molecular geometry, vibrational frequencies, and NMR chemical shifts, which are then compared with experimental data to confirm the structure . These techniques would be essential for the molecular structure analysis of ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Chemical Reactions Analysis

Thiophene derivatives participate in various chemical reactions, including complex formation with metals. For instance, complexes of Cu(II), Co(II), and Ni(II) with ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been prepared, and their solubility products were determined . This indicates the potential of thiophene derivatives to act as ligands in coordination chemistry, which could extend to ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives, such as solubility, chemical stability, and fluorescence, are of significant interest. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, for example, has been studied for its novel fluorescence property . Additionally, the practical preparation of ethyl 2-methylthiophene-3-carboxylate has been optimized to provide a safe and efficient process, highlighting the importance of understanding and improving the physical properties of these compounds for industrial applications .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate serves as a precursor in the synthesis of various novel compounds. For instance, its use in the synthesis of bis-heterocyclic monoazo dyes based on the thiophene ring is notable. These dyes exhibit solvatochromic behavior and their tautomeric structures in various solvents have been studied, along with the effects of acid and base on their visible absorption maxima (Karcı, 2012).

Dyeing Applications

The compound has been utilized in the creation of disperse dyes for dyeing polyester fibers. Various shades like yellow, deep pink, brown, and brownish purple with very good levelness on polyester fabric have been achieved. These dyes also demonstrate excellent fastness properties, although they exhibit poor photostability (Iyun et al., 2015).

Development of Pharmaceutical Agents

Significant research has been conducted in exploring the antimicrobial activity of derivatives of this compound. New ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives have been synthesized and demonstrated notable antibacterial activity, highlighting their potential as pharmaceutical agents (Prasad et al., 2017).

Fluorescence Properties

Studies have also delved into the fluorescence properties of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound. These investigations have contributed to a deeper understanding of the novel fluorescence properties of these compounds, which can be pivotal in various scientific applications (Guo Pusheng, 2009).

Safety And Hazards

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable .

properties

IUPAC Name

ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-3-17-14(16)11-9(2)12(18-13(11)15)10-7-5-4-6-8-10/h4-8H,3,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXPVOLWQNNGFHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20350150
Record name Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate

CAS RN

4815-38-7
Record name Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4815-38-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20350150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-amino-4-methyl-5-phenylthiophene-3-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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